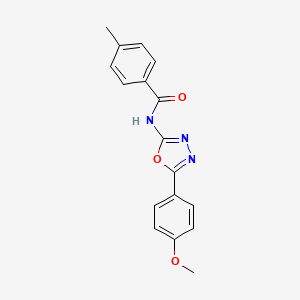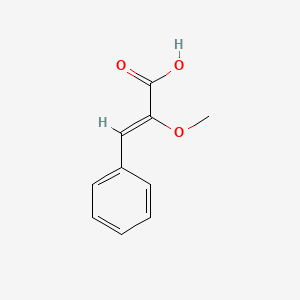
N-(4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound N-(4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide belongs to a class of molecules that have been explored for their biological activities and chemical properties. Various derivatives of similar sulfonamide and acetamide compounds have been synthesized and studied for their potential applications in medicinal chemistry and biological screenings.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the reaction of sulfonyl chlorides with amines, followed by acetylation or other substitution reactions to introduce the acetamide functionality. For instance, Khalid et al. (2014) reported the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, indicating a general methodology that could be applied to synthesize compounds like this compound (Khalid et al., 2014).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of similar sulfonamide compounds. For example, the crystal structure of 4-phenyl-piperazine-1-sulfonamide was determined by X-ray crystallography, offering valuable information on molecular conformations and intermolecular interactions that are critical for understanding the chemical behavior of these compounds (Berredjem et al., 2010).
Wissenschaftliche Forschungsanwendungen
Theoretical and Computational Studies
- A study explored the antimalarial activity of sulfonamide derivatives, including compounds structurally related to N-(4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide. Theoretical calculations and molecular docking studies suggested that these compounds have promising antimalarial properties through their interaction with Plasmepsin-1 and Plasmepsin-2, as well as potential activity against SARS-CoV-2 main protease and Spike Glycoprotein (Fahim & Ismael, 2021).
Synthetic Pathways and Chemical Properties
- Research into the sulfomethylation of piperazine and polyazamacrocycles highlighted methods for introducing sulfonate groups into these structures. This work is relevant for understanding chemical modifications and potential applications of this compound in creating mixed-side-chain macrocyclic chelates with potential biomedical applications (van Westrenen & Sherry, 1992).
Antimicrobial and Antifungal Applications
- A study on the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties showed potential as antimicrobial agents. This research provides insight into the antimicrobial potential of compounds structurally related to this compound (Darwish et al., 2014).
Biological Screening and Applications
- The biological screening of benzyl and sulfonyl derivatives of related compounds for antibacterial, antifungal, and anthelmintic activity revealed significant biological activities. This suggests potential for this compound derivatives in these areas (Khan et al., 2019).
Zukünftige Richtungen
The future directions for research on “N-(4-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide” could include further exploration of its synthesis, analysis of its physical and chemical properties, and investigation of its potential biological activities. This could lead to the development of new pharmaceuticals or other biologically active compounds .
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit pak4 , a protein kinase involved in various cellular processes.
Mode of Action
It’s suggested that similar compounds might interact with the hydrophobic cavity of the p-loop pocket of their target proteins .
Biochemical Pathways
Given its potential inhibition of protein kinases like pak4 , it could impact signaling pathways regulated by these enzymes.
Pharmacokinetics
Similar compounds have been designed to improve pharmacokinetic profiles and alter bacterial cell penetrability .
Eigenschaften
IUPAC Name |
N-[4-(4-cyclopropylsulfonylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S2/c1-12(19)16-13-2-4-14(5-3-13)24(20,21)17-8-10-18(11-9-17)25(22,23)15-6-7-15/h2-5,15H,6-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJFCJKGIIKSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2480302.png)
![[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2480303.png)
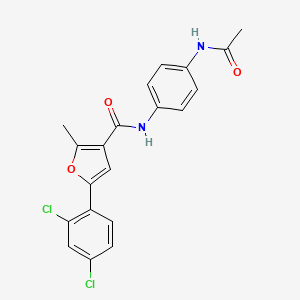
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2480305.png)
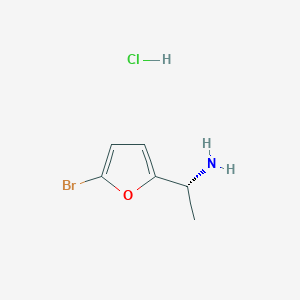
![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B2480311.png)
![Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate](/img/structure/B2480312.png)
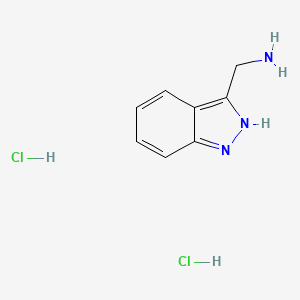
![3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2480317.png)
![N-(2,5-dimethylphenyl)-2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide](/img/structure/B2480319.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2480320.png)

